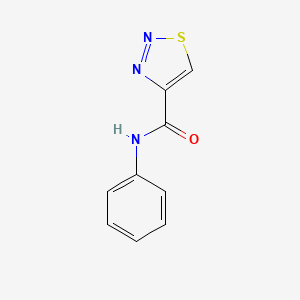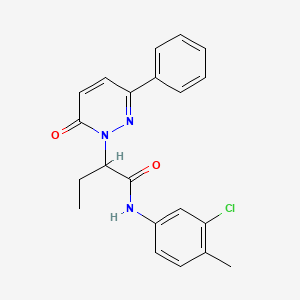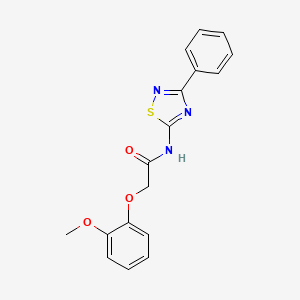
N-phenyl-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドは、分子式C(_9)H(_7)N(_3)OSの有機化合物です。チアジアゾール類に属し、チアジアゾール環を含む複素環式化合物です。
製造方法
合成経路と反応条件
N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドの合成は、通常、1,2,3-チアジアゾール-4-カルボニルクロリドとアニリンの反応によって行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。一般的な反応スキームは以下のとおりです。
1,2,3-チアジアゾール-4-カルボニルクロリド+アニリン→N-フェニル-1,2,3-チアジアゾール-4-カルボキサミド+HCl
工業的製造方法
N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドの工業的製造方法は、同様の合成経路を使用しますが、大規模生産向けに最適化されています。これには、連続フローリアクターや自動化システムの使用が含まれ、品質と収率の一貫性が確保されます。
化学反応解析
反応の種類
N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドは、さまざまな化学反応を起こす可能性があります。これには、以下が含まれます。
酸化: 特定の条件下で、チアジアゾール環を酸化してスルホキシドまたはスルホンを生成することができます。
還元: この化合物は、対応するアミンまたはその他の還元された誘導体を生成するように還元できます。
置換: フェニル環またはチアジアゾール環で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH(_4))や水素化ホウ素ナトリウム(NaBH(_4))などの還元剤が一般的に使用されます。
置換: ハロゲン化剤、ニトロ化剤、およびその他の求電子剤または求核剤は、適切な条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアミンが生成される可能性があります。
科学研究への応用
化学
化学において、N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドは、より複雑な分子の合成のための構成単位として使用されます。
生物学
生物学的研究では、この化合物は抗菌剤や抗真菌剤としての可能性について研究されてきました。生物分子と相互作用する能力から、医薬品開発の候補となっています。
医学
N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドは、特に特定の酵素の阻害剤として、医薬品化学で有望視されています。がんや細菌感染症などの病気の治療における可能性のある用途について調査されています。
産業
産業部門では、この化合物は、ポリマーやコーティングなど、新素材の開発に使用されています。その安定性と反応性から、さまざまな用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1,2,3-thiadiazole-4-carbonyl chloride+aniline→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-phenyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, N-phenyl-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
This compound has shown promise in medicinal chemistry, particularly as an inhibitor of certain enzymes. It has been investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
作用機序
N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。たとえば、酵素阻害剤として、酵素の活性部位に結合して、その正常な機能を阻害します。これにより、細胞分裂や代謝に関与するなど、重要な生物学的経路の阻害につながる可能性があります。
類似の化合物との比較
類似の化合物
- N-フェニル-1,2,3-チアジアゾール-5-カルボキサミド
- N-フェニル-1,2,4-チアジアゾール-3-カルボキサミド
- N-フェニル-1,3,4-チアジアゾール-2-カルボキサミド
独自性
N-フェニル-1,2,3-チアジアゾール-4-カルボキサミドは、チアジアゾール環における特定の置換パターンにより独自性があります。これは、その化学反応性と生物学的活性を影響し、他のチアジアゾール誘導体とは異なるものとなっています。
類似化合物との比較
Similar Compounds
- N-phenyl-1,2,3-thiadiazole-5-carboxamide
- N-phenyl-1,2,4-thiadiazole-3-carboxamide
- N-phenyl-1,3,4-thiadiazole-2-carboxamide
Uniqueness
N-phenyl-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring. This affects its chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives.
特性
IUPAC Name |
N-phenylthiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-9(8-6-14-12-11-8)10-7-4-2-1-3-5-7/h1-6H,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWUHQQAFRKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11370610.png)
![Methyl 5'-{[(3,5-dimethylphenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B11370622.png)

![N-(5-Chloro-2-methoxyphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B11370634.png)
![N-(3-acetylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11370641.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11370656.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11370665.png)
![2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole](/img/structure/B11370673.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-nitrobenzamide](/img/structure/B11370679.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11370689.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11370693.png)
![5-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11370699.png)
